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Guanidine isothiocyanate

Cat. No.: B1259682
M. Wt: 117.16 g/mol
InChI Key: ZJYYHGLJYGJLLN-UHFFFAOYSA-M
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Description

Historical Development of Guanidine (B92328) Isothiocyanate in Molecular Biology Research

The application of guanidine salts in biomolecular research has been a significant factor in the advancement of molecular biology. The use of guanidine isothiocyanate specifically for RNA extraction was first reported in 1977 by Ulrich and his colleagues. However, the method was initially laborious. nih.gov

A revolutionary advancement came in 1987 when Piotr Chomczynski and Nicoletta Sacchi developed the single-step RNA isolation method using an acid guanidinium (B1211019) thiocyanate-phenol-chloroform extraction. nih.govbitesizebio.comwikipedia.org This technique drastically simplified the process of RNA purification, making it faster and more efficient. nih.gov It relies on the principle that under acidic conditions, RNA can be selectively separated into an aqueous phase, while DNA and denatured proteins are partitioned into an interphase and an organic phase. nih.govwikipedia.org This method, and commercial reagents based on it like TRIzol, became a standard in laboratories worldwide for the isolation of high-quality, intact RNA. bitesizebio.comwikipedia.org The robustness of this method is such that it has been adapted for various applications, including the deactivation and safe study of viruses and the extraction of viral RNA, as demonstrated in research involving the SARS-CoV-2 virus. wikipedia.orggeneticeducation.co.in

YearMilestoneSignificance in Molecular Biology
1977 First reported use of this compound for RNA extraction by Ulrich et al. nih.govIntroduced GITC as a reagent for nucleic acid isolation, though the initial method was complex. nih.gov
1987 Development of the single-step acid guanidinium thiocyanate-phenol-chloroform extraction method by Chomczynski and Sacchi. nih.govwikipedia.orgwikipedia.orgRevolutionized RNA purification by providing a rapid, high-yield, and reliable method for isolating high-quality RNA, which became a foundational technique in molecular biology labs. nih.govbitesizebio.com

Role as a Fundamental Chaotropic Agent in Biomolecular Systems

This compound's utility in molecular biology is fundamentally derived from its properties as a chaotropic agent. itwreagents.comwikipedia.org Chaotropic agents are substances that disrupt the structure and dynamics of water molecules. wikipedia.orgresearchgate.net By interfering with the hydrogen-bonding network of water, they weaken the hydrophobic effect, which is a primary force driving the folding and stability of macromolecules like proteins and nucleic acids. wikipedia.orgnih.gov

The guanidinium cation and the thiocyanate (B1210189) anion in GITC both contribute to its powerful chaotropic activity. researchgate.net This activity leads to the following key effects in biomolecular systems:

Protein Denaturation : GITC is a strong protein denaturant, causing proteins to lose their specific three-dimensional structure and unfold into random peptide chains. carlroth.comagscientific.comwikipedia.org This is particularly important for inactivating nuclease enzymes, such as RNases and DNases, which are robust proteins that can rapidly degrade RNA and DNA, respectively. wikipedia.orgresearchgate.netulab360.com The rapid and irreversible inactivation of these enzymes by GITC is critical for preserving the integrity of nucleic acids during extraction procedures. toku-e.commpbio.com

Disruption of Cellular Structures : In high concentrations, GITC effectively lyses cells and disrupts organelle membranes. wikipedia.orgsigmaaldrich.com This action releases the cellular contents, including nucleic acids, into a solution where they are protected from degradation. toku-e.combiospectra.us

Dissociation of Nucleoprotein Complexes : GITC breaks the non-covalent interactions between nucleic acids and their associated proteins, allowing for the purification of the nucleic acids away from the denatured protein components. sigmaaldrich.commpbio.com

The mechanism involves GITC increasing the entropy of the system by interfering with non-covalent forces such as hydrogen bonds and hydrophobic interactions that maintain the structure of macromolecules. wikipedia.orgresearchgate.net This destabilization of native structures makes hydrophobic regions of proteins and lipids more soluble in the aqueous environment, leading to cell lysis and protein denaturation. wikipedia.orgtaylorandfrancis.com

PropertyDescription
Chemical Formula C₂H₆N₄S wikipedia.orgtiarisbiosciences.com
Molar Mass 118.16 g/mol wikipedia.orgtiarisbiosciences.comtoku-e.com
CAS Number 593-84-0 sigmaaldrich.comtoku-e.commpbio.com
Appearance White crystalline powder toku-e.comthermofisher.com
Key Function Chaotropic agent; protein denaturant wikipedia.orgitwreagents.compubcompare.ai
Primary Application Isolation of DNA and RNA wikipedia.orgsigmaaldrich.commpbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5N4S- B1259682 Guanidine isothiocyanate

Properties

Molecular Formula

C2H5N4S-

Molecular Weight

117.16 g/mol

IUPAC Name

guanidine;thiocyanate

InChI

InChI=1S/CH5N3.CHNS/c2-1(3)4;2-1-3/h(H5,2,3,4);3H/p-1

InChI Key

ZJYYHGLJYGJLLN-UHFFFAOYSA-M

Canonical SMILES

C(#N)[S-].C(=N)(N)N

Synonyms

guanidine isothiocyanate

Origin of Product

United States

Molecular and Mechanistic Basis of Action

Chaotropic Mechanism of Guanidinium (B1211019) Thiocyanate (B1210189)

The potent denaturing effect of guanidine (B92328) isothiocyanate stems from the combined chaotropic actions of its constituent ions: the guanidinium cation (Gdm⁺) and the thiocyanate anion (SCN⁻).

Guanidinium thiocyanate, as a chaotropic agent, alters the intricate network of hydrogen bonds between water molecules. itwreagents.comresearchgate.net This disruption of water's structure reduces the stability of the native state of macromolecules in the solution. researchgate.net The guanidinium ion, in particular, is very weakly hydrated and does not effectively compete with water molecules for hydrogen bonding, allowing the water molecules to maximize their interactions with each other instead. pnas.orgnih.gov This disruption of the water lattice is a key factor in its ability to denature biological molecules that rely on the ordered structure of water for their stability.

A consequence of the disruption of the water hydrogen-bonding network is the weakening of hydrophobic interactions. itwreagents.comresearchgate.net These interactions are crucial for maintaining the folded, native structure of proteins. By disordering the surrounding water molecules, guanidinium thiocyanate diminishes the hydrophobic effect that drives nonpolar amino acid residues to the interior of the protein, thus promoting the unfolding of the protein. researchgate.netscbt.com There is also evidence suggesting that denaturants can increase the solubility of nonpolar groups by binding directly to them. pnas.org

Protein Denaturation Mechanisms

Guanidine isothiocyanate is a powerful protein denaturant, considered to be about twice as potent as guanidine hydrochloride. biospectra.usacs.org It effectively unfolds proteins by disrupting both their secondary and tertiary structures. scbt.com

The denaturation process is not solely due to the disruption of the solvent environment; direct interactions between the guanidinium and thiocyanate ions and the protein surface play a significant role. pnas.orgnih.gov Evidence supports a two-stage mechanism where denaturant molecules first interact with the protein surface, replacing water molecules from the hydration shell. pnas.org This is followed by the unfolding of the protein. pnas.org

The guanidinium cation can interact with both the hydrophobic faces and the carbonyl groups of the protein backbone. acs.org The thiocyanate anion also interacts with the protein surface, with both its nitrogen and sulfur atoms capable of forming hydrogen bonds with protein groups. nih.gov Studies have shown that both guanidinium and thiocyanate ions make numerous contacts with both polar and nonpolar parts of the protein, demonstrating their promiscuous binding ability. nih.govresearchgate.net The extent of this interaction is influenced by the counterion; for instance, guanidinium thiocyanate shows a significant enrichment at the peptide surface compared to guanidinium sulfate. acs.org

Research using 2D-IR spectroscopy on different proteins has shown that the guanidinium ion is particularly effective at disrupting β-sheet secondary structures, leading to their complete destabilization. nih.gov However, the same study found that α-helical structures were not significantly destabilized. nih.gov The loss of these structures results in the unfolding of the protein and exposure of its hydrophobic core. scbt.com

A critical application of this compound is the inactivation of enzymes, particularly nucleases like RNases and DNases, during nucleic acid extraction. wikipedia.orgcephamls.com These enzymes, if active, would otherwise degrade the RNA and DNA being isolated. wikipedia.org Guanidine thiocyanate irreversibly inactivates these enzymes by denaturing them. cephamls.comagscientific.comtoku-e.com

High concentrations of guanidinium salts, typically between 4 and 6 mol/L, are required to fully denature all proteins in a sample, including robust enzymes like RNases. nih.gov Studies have shown that while lower concentrations of guanidinium can reduce the activity of serum RNases, complete inactivation is achieved at a minimum concentration of 4 mol/L. nih.gov This potent and irreversible inactivation is crucial for preserving the integrity of nucleic acids in laboratory procedures. biospectra.uscephamls.com

Irreversible Inactivation of Enzymatic Activity

Ribonuclease (RNase) Inhibition

The primary mechanism by which this compound inhibits RNases is through protein denaturation. wikipedia.orgnih.gov As a potent chaotropic agent, GITC disrupts the intricate network of hydrogen bonds and hydrophobic interactions that maintain the three-dimensional structure of proteins. caltagmedsystems.co.ukagscientific.com This leads to the unfolding of RNase enzymes, rendering them inactive. sigmaaldrich.comnih.gov The process is generally irreversible, especially at the high concentrations typically used in nucleic acid extraction protocols. caltagmedsystems.co.uktoku-e.com

The strong denaturing capability of this compound is crucial during RNA isolation, as RNases are notoriously stable and ubiquitous enzymes that can rapidly degrade RNA transcripts. researchgate.net By effectively inactivating these enzymes upon cell lysis, GITC ensures the integrity of the extracted RNA, a prerequisite for downstream applications like reverse transcription-polymerase chain reaction (RT-PCR), Northern blotting, and RNA sequencing. sigmaaldrich.comagscientific.comthermofisher.com The use of GITC in lysis buffers is a standard and often essential step to obtain high-quality, intact RNA from various biological samples, including those with high endogenous RNase activity. pharma-industry-review.comrsc.org In fact, this compound is considered more potent in inactivating nucleases than guanidine hydrochloride. caltagmedsystems.co.uk

Deoxyribonuclease (DNase) Inhibition

Similar to its effect on RNases, this compound inhibits DNases by causing their denaturation. wikipedia.orgpharma-industry-review.com The chaotropic nature of GITC disrupts the structural integrity of DNase enzymes, preventing them from catalytically degrading DNA. sigmaaldrich.comtoku-e.com This inhibition is a critical aspect of protocols aimed at the simultaneous or differential extraction of DNA and RNA, where preserving the integrity of both nucleic acids is essential.

During cell lysis, the release of endogenous DNases poses a significant threat to the recovery of high molecular weight DNA. toku-e.compolysciences.com The inclusion of this compound in the lysis buffer effectively neutralizes this threat by denaturing the DNases as soon as they are released from the cellular compartments. wikipedia.orgsigmaaldrich.com This ensures that the extracted DNA remains intact and suitable for sensitive downstream analyses such as polymerase chain reaction (PCR), Southern blotting, and next-generation sequencing. sigmaaldrich.com

Molecular Interactions of Guanidinium and Thiocyanate Ions in Solution

The potent denaturing effect of this compound is rooted in the specific interactions of its constituent ions with water and, consequently, with biological macromolecules. Both the guanidinium cation (Gdm+) and the thiocyanate anion (SCN-) are classified as strong denaturants, and their behavior in aqueous solution provides insight into their mechanism of action. pnas.org

Hydration Structure Analysis of Guanidinium Cations

The guanidinium cation is characterized by its planar structure and delocalized positive charge. nsf.gov Neutron diffraction studies have revealed that the guanidinium ion interacts weakly with water and lacks a well-defined hydration shell, making it one of the most weakly hydrated cations known. pnas.orgnih.gov This weak hydration is attributed to two main factors: the low charge density of the ion and the fact that the N-H···O hydrogen bond is significantly weaker than the O-H···O hydrogen bond in bulk water. pnas.org

However, the nature of guanidinium's hydration appears to be dependent on its local environment. rsc.org At low water concentrations, such as at the surface of a protein, guanidinium can interact more strongly with water molecules. rsc.org Infrared photodissociation spectroscopy studies on gaseous guanidinium clusters with a small number of water molecules indicate that the water molecules can form strong hydrogen bonds by accepting two hydrogen bonds from adjacent NH2 groups of the guanidinium ion. rsc.org As the number of water molecules increases, this strong interaction gives way to a weaker hydration where water molecules accept only a single hydrogen bond. rsc.org This amphiphilic character, with hydrophilic –NH2 groups and a more hydrophobic central carbon atom, allows it to interact favorably with both water and the nonpolar side chains of proteins. nsf.govaip.org The faces of the guanidinium ion are considered poor hydrogen bond acceptors, contributing to its heterogeneous solvation shell. cas.cz

Table 1: Hydration Characteristics of the Guanidinium Cation

Feature Description Source
Hydration Shell No recognizable, weakly hydrated pnas.orgnih.gov
Interaction Strength Weak interaction with water pnas.orgnih.gov
Cause of Weak Hydration Low charge density, weak N-H···O hydrogen bonds pnas.org
Environmental Dependence Stronger interaction in partially excluded water environments rsc.org
Binding at Low Hydration Inner shell water molecules accept two H-bonds from adjacent NH2 groups rsc.org
Binding at High Hydration Inner shell water molecules accept a single H-bond rsc.org
Amphiphilic Character Hydrophilic –NH2 groups and a hydrophobic central carbon nsf.govaip.org

Hydration Structure Analysis of Thiocyanate Anions

The thiocyanate anion (SCN-), like the guanidinium cation, is also weakly hydrated. pnas.org Neutron diffraction experiments show that its hydration is characterized by a low coordination number. pnas.orgnih.gov Specifically, it involves approximately one hydrogen-bonded water molecule and about two other water molecules that interact more weakly. pnas.orgpnas.org

Molecular dynamics simulations and experimental studies have further elucidated the hydration structure of the thiocyanate anion. nih.govnih.govresearchgate.net These studies indicate a preferential solvation of the thiocyanate anion by water molecules, driven by strong hydrogen bonding interactions between the anion and water. nih.govnih.govresearchgate.net A distinct first hydration shell is formed around the SCN- anion, primarily composed of water molecules. nih.govnih.govresearchgate.net This is followed by a second, less defined shell that can contain both water and other solvent molecules in mixed solutions. nih.govnih.govresearchgate.net The interaction involves the breaking and making of hydrogen bonds between the terminal nitrogen atom of the thiocyanate and the surrounding water molecules, a dynamic process influenced by the librational motions of the water molecules in the first solvation shell. rsc.org

Table 2: Hydration Characteristics of the Thiocyanate Anion

Feature Description Source
Hydration Shell Weakly hydrated with a low coordination number pnas.orgnih.gov
Coordination ~1 hydrogen-bonded water molecule, ~2 weakly interacting water molecules pnas.orgpnas.org
Solvation Preferential solvation by water molecules due to strong H-bonding nih.govnih.govresearchgate.net
Structure A first hydration shell of mainly water, followed by a mixed second shell nih.govnih.govresearchgate.net
Interaction Dynamics Dynamic breaking and making of H-bonds between the terminal N-atom and water rsc.org

Applications in Nucleic Acid Research

Principles of Nucleic Acid Extraction Using Guanidine (B92328) Isothiocyanate

The use of guanidine isothiocyanate in nucleic acid extraction is centered on its ability to lyse cells, denature proteins, and facilitate the separation of nucleic acids from other cellular components. wikipedia.orgunibo.it This process typically involves cell lysis, separation of the desired nucleic acids from cellular debris, and finally, precipitation of the purified nucleic acids.

This compound is a highly effective cell lysis agent due to its potent protein-denaturing capabilities. itwreagents.comgeneticeducation.co.in As a chaotropic agent, it disrupts the hydrogen bond network within and between molecules in aqueous solutions. sigmaaldrich.comresearchgate.netfishersci.es This action effectively unfolds and denatures proteins, including the resilient enzymes RNase and DNase, which would otherwise rapidly degrade RNA and DNA upon their release from the cellular environment. wikipedia.orgtoku-e.comgeneticeducation.co.inresearchgate.net The inactivation of these nucleases is a critical step for preserving the integrity of the target nucleic acids. sigmaaldrich.comgeneticeducation.co.in

The lysis process begins when the tissue or cells are homogenized in a solution containing a high concentration of this compound, typically 4 M. bu.eduscispace.com This solution breaks down cellular membranes and separates ribosomal RNA (rRNA) from ribosomal proteins. itwreagents.comwikipedia.org Some evidence also suggests that GITC can destabilize the lipid components of cell walls, further contributing to its lytic efficacy. geneticeducation.co.in By solubilizing the cellular contents and denaturing proteins, GITC ensures that nucleic acids are released into the lysate in a protected state. sigmaaldrich.com This mechanism is fundamental to methods aiming to extract intact, biologically active RNA. google.com

A cornerstone of nucleic acid extraction utilizing this compound is the single-step acid guanidinium (B1211019) thiocyanate-phenol-chloroform (AGPC) method, first described by Chomczynski and Sacchi in 1987. geneticeducation.co.inbio-rad.comnih.govresearchgate.net This technique relies on liquid-liquid extraction to separate RNA, DNA, and proteins into distinct phases. wikipedia.orgthermofisher.comthermofisher.com

After the initial lysis in a denaturing solution containing GITC, phenol (B47542) and chloroform (B151607) are added to the homogenate. scispace.combitesizebio.com The mixture is then centrifuged, which results in the separation of three distinct layers:

The upper, clear aqueous phase: Under acidic conditions (pH 4-6), RNA is selectively retained in this phase. wikipedia.orgbu.edunih.gov

The interphase: This layer contains denatured proteins and, under acidic conditions, most of the cellular DNA. bu.eduscispace.combio-rad.com

The lower, organic phase: This phase primarily consists of phenol and chloroform, containing dissolved lipids and proteins. wikipedia.orgbio-rad.comthermofisher.com

The acidic pH is a critical factor in this separation process; it ensures that DNA is partitioned into the organic phase or interphase, while RNA remains soluble in the aqueous phase. wikipedia.orgbu.edu This selective partitioning allows for the straightforward recovery of total RNA with minimal contamination from DNA and proteins. bu.edubio-rad.com Reagents based on this principle, such as TRIzol®, combine phenol and this compound in a monophasic solution to streamline the process. bitesizebio.comresearchgate.net

Once the aqueous phase containing the RNA is carefully collected, the final step is to recover the nucleic acids from the solution. bu.edu This is most commonly achieved through alcohol precipitation. bio-rad.comlibretexts.org Isopropanol (B130326) or ethanol (B145695) is added to the aqueous phase, which significantly reduces the solubility of the RNA, causing it to precipitate out of the solution. geneticeducation.co.inbio-rad.combitesizebio.com

Typically, an equal volume of isopropanol is added, and the mixture is incubated to allow for the formation of an RNA pellet upon centrifugation. bu.edubitesizebio.comprimerdigital.com After the initial precipitation, the resulting RNA pellet is often washed with 75% ethanol. scispace.combitesizebio.com This wash step serves to remove any co-precipitated salts, including residual guanidinium, and other contaminants, without re-dissolving the RNA pellet. scispace.com Following the wash, the pellet is briefly air-dried and then re-suspended in an RNase-free solution, yielding a pure preparation of total RNA ready for downstream applications. bu.edubio-rad.com

RNA Isolation Methodologies

This compound-based methods are a gold standard for the isolation of total RNA from a wide array of biological sources. geneticeducation.co.inqiagen.com These methodologies are renowned for their ability to yield high-quality, undegraded RNA by effectively inhibiting the ubiquitous and highly stable RNase enzymes from the very first step of the extraction process. bitesizebio.combiocompare.com

The most prominent protocol is the single-step method that uses an acid guanidinium thiocyanate-phenol-chloroform mixture. nih.govnih.gov This approach, which can be completed in under four hours, is highly effective for processing numerous samples simultaneously, including very small quantities of tissue or cells. nih.govresearchgate.net The core of this method is a denaturing solution (often referred to as Solution D) which typically contains 4 M guanidine thiocyanate (B1210189), sodium citrate, N-lauroylsarcosine (Sarkosyl), and 2-mercaptoethanol (B42355). bu.eduscispace.com

The general workflow involves:

Homogenizing the sample in the GITC-containing denaturing solution to lyse cells and inactivate RNases. scispace.com

Adding sodium acetate, phenol, and chloroform, followed by vigorous mixing to ensure thorough partitioning. bu.edu

Centrifuging the mixture to separate it into aqueous (RNA), interphase (DNA), and organic (protein/lipid) phases. bu.edubitesizebio.com

Transferring the upper aqueous phase to a new tube. bu.edu

Precipitating the RNA from the aqueous phase with isopropanol. geneticeducation.co.inbu.edu

Washing the RNA pellet with ethanol to remove impurities. bitesizebio.com

Solubilizing the purified RNA in an appropriate RNase-free buffer or water. bio-rad.com

Modern variations of this protocol often combine the powerful lysis properties of this compound with the speed and convenience of silica-membrane spin columns. qiagen.combiocompare.comqiagen.com In these kits, the sample is lysed in a GITC-containing buffer, and ethanol is added to create high-salt binding conditions that promote the selective adsorption of RNA to the silica (B1680970) membrane. qiagen.com Contaminants are then washed away, and high-quality RNA is eluted in a low-salt buffer. qiagen.comqiagen.com

The versatility of this compound-based protocols allows for their adaptation to a wide range of biological materials, often with minor modifications to the standard procedure. bu.edu

Mammalian Tissues and Cell Cultures: This method is highly effective for total RNA extraction from various animal tissues and cultured cells. bu.edubio-rad.com For tissues, homogenization is a key step, and for adherent cell cultures, lysis can be performed directly in the culture dish. scispace.comnih.gov The protocol can be scaled to handle starting material from as little as 5 mg of tissue or 50 cells. bio-rad.com

Plant Materials: Extracting RNA from plants can be challenging due to the presence of rigid cell walls, polysaccharides, and secondary metabolites that can interfere with the extraction process. biocompare.com While the GITC method is applicable, it often requires modifications. geneticeducation.co.inbu.edu This can include physically grinding the tissue in liquid nitrogen before adding the lysis buffer. geneticeducation.co.in For particularly recalcitrant plant tissues, standard GITC methods may be unsuitable, necessitating alternative or combined approaches, such as pairing GITC lysis with silica particle binding. qiagen.comnih.gov

Microbial Samples: this compound is used for RNA extraction from bacteria and yeast. bu.edubio-rad.com For samples with low microbial biomass or high levels of environmental contaminants, such as heavy metal-contaminated soils, the protocol can be optimized. researchgate.netnih.govnih.gov Such optimizations may include increasing the concentration of GITC and adding chelating agents like EDTA to minimize interference from heavy metals and further inhibit RNases. researchgate.netnih.govnih.gov

Viral Particles: The potent denaturing properties of GITC make it ideal for lysing viral particles and safely inactivating infectious agents, such as influenza virus and poliovirus. wikipedia.orgnih.gov This is crucial for the extraction of viral RNA for diagnostic purposes, including for SARS-CoV-2. geneticeducation.co.infishersci.es Studies have shown that a 4 M GITC solution is sufficient to obtain a good yield of viral nucleic acid and can effectively inactivate poliovirus, with efficacy enhanced by the addition of ethanol. geneticeducation.co.innih.gov

The table below summarizes typical adaptations of the this compound method for various sample types.

Sample TypeKey ChallengeTypical Adaptation / Pre-processing StepResearch Finding
Mammalian Tissues Fibrous or fatty contentMechanical homogenization (e.g., glass-Teflon or power homogenizer). bu.eduscispace.comHigh-purity RNA suitable for RT-qPCR and Northern blotting can be consistently obtained. bio-rad.comnih.gov
Cell Cultures N/ALysis can be performed directly on the culture plate. scispace.comThe method is effective for as few as 50-10^7 cells. scispace.combio-rad.com
Plant Tissues Rigid cell walls, polysaccharides, secondary metabolitesCryogenic grinding with liquid nitrogen; addition of CTAB; silica-column purification. geneticeducation.co.inqiagen.combiocompare.comStandard GITC methods can be unsuitable for recalcitrant tissues; combination with silica binding improves yield. nih.gov
Microbial Samples Tough cell walls (yeast, some bacteria), environmental inhibitors (e.g., heavy metals)Mechanical lysis (bead beating); increased GITC and EDTA concentrations. researchgate.netnih.govOptimized GTHE method yields high-quality RNA from heavy metal-contaminated soils for metatranscriptomics. nih.govnih.gov
Viral Particles Biosafety; protection of labile viral RNALysis in 4 M GITC buffer to simultaneously inactivate the virus and protect RNA. wikipedia.orgfishersci.es4 M GITC is sufficient for SARS-CoV-2 viral RNA extraction and inactivates poliovirus, especially with added ethanol. geneticeducation.co.innih.gov

Total RNA Extraction Protocols

Optimization for High-Quality RNA Yield and Integrity

The optimization of RNA extraction protocols using this compound is crucial for obtaining high-quality RNA suitable for sensitive downstream applications like sequencing and expression microarrays. peerj.com The strong protein-denaturing capability of GITC is fundamental to this process; it facilitates cell membrane disruption and breaks down protein-nucleic acid interactions, which effectively inactivates ribonucleases (RNases) within the cells. geneticeducation.co.inpeerj.com

Research has shown that incorporating GITC into existing methods, such as the TRIzol method, can lead to significant improvements in RNA yield and purity. peerj.comnih.gov One study enhanced the traditional TRIzol method by adding GITC (referred to as the GITC-T method), resulting in higher yields and better quality RNA from human and mouse tissues compared to TRIzol alone. peerj.comnih.gov For instance, when extracting RNA from mouse cerebral cortex tissue, the GITC-T method yielded 1,959.06 ± 49.68 ng/mg of tissue, whereas the standard TRIzol method yielded 1,673.08 ± 86.39 ng/mg. nih.gov The purity, measured by OD260/280 and OD260/230 ratios, was also higher with the GITC-T method. nih.gov

The integrity of the extracted RNA is paramount, and methods utilizing GITC are designed to preserve it. peerj.com The use of a monophasic solution of phenol and this compound quickly and effectively lyses even difficult cellular membranes. biocompare.com In challenging samples, such as plant seeds with high starch content, standard GITC-based methods can fail due to sample solidification. tandfonline.comtandfonline.com To overcome this, a modified protocol was developed that uses a GITC-based extraction buffer after an initial phenol-chloroform extraction to ensure RNase inhibition and prevent RNA degradation. tandfonline.comtandfonline.com Similarly, for soils with low microbial biomass and high levels of heavy metals, increasing the concentration of GITC in the extraction buffer was shown to improve RNA yields and integrity by minimizing RNase interference. nih.gov

Table 1: Comparison of RNA Yield and Purity from Mouse Cerebral Cortex

Extraction MethodRNA Yield (ng/mg)OD 260/280OD 260/230
TRIzol Method1,673.08 ± 86.392.013 ± 0.0412.11 ± 0.062
GITC-T Method1,959.06 ± 49.682.03 ± 0.0122.17 ± 0.031

Poly(A)+ RNA Isolation Techniques

This compound is also a key reagent in the specific isolation of messenger RNA (mRNA), which is characterized by a polyadenylated (poly(A)+) tail. nih.govnih.gov The powerful denaturing properties of GITC are exploited to lyse cells and release total RNA while simultaneously inactivating RNases that would otherwise degrade the unstable mRNA molecules. danaher.comslideshare.net

A novel method allows for the direct isolation of poly(A)+ RNA from cell extracts lysed in a 4 M guanidine thiocyanate solution. nih.govnih.gov This technique utilizes an oligo(dT) affinity ligand, often substituted with Locked Nucleic Acid (LNA) to increase its binding affinity for the poly(A) tracts of mRNA. nih.govnih.gov The process involves adding the oligo(dT) probe, which is typically coupled to magnetic particles, directly to the GITC lysate. nih.govslideshare.net The oligo(dT) probes selectively bind to the poly-A tails of the mRNA molecules. slideshare.net These mRNA-probe complexes can then be immobilized and separated from the rest of the cellular components, such as genomic DNA and proteins, which remain in the solution. slideshare.net After washing steps to remove impurities, the purified poly(A)+ RNA is eluted from the magnetic particles. nih.gov This direct capture method from a GITC lysate is highly efficient and yields intact poly(A)+ RNA suitable for downstream applications like quantitative real-time PCR. nih.gov

DNA Isolation Methodologies

Genomic DNA Extraction Protocols

This compound is widely employed in protocols for the extraction of high-quality genomic DNA (gDNA) from a variety of sources, including bacteria, yeast, and mammalian tissues. tubitak.gov.troup.comthermofisher.comnih.gov The chaotropic nature of GITC is essential for lysing cells and denaturing proteins, particularly DNases, which prevents the degradation of the extracted DNA. oup.comresearchgate.net

A simple and rapid method for bacterial gDNA isolation uses GITC for cell lysis, eliminating the need for hazardous phenol and enzymatic treatments with RNase or protease. tubitak.gov.troup.com This method has been successfully applied to both Gram-positive and Gram-negative bacteria, yielding high-purity, high-molecular-weight DNA. oup.com Modifications to the original guanidinium isothiocyanate method have been developed to create a simple, fast, and inexpensive protocol that produces DNA of a quality and quantity comparable to commercial extraction kits. tubitak.gov.tr

In commercial kits, such as the PureLink Genomic DNA Purification Kit, buffers containing GITC are used to lyse samples and denature proteins. thermofisher.com The process often involves adding a binding buffer with GITC to the cell lysate, followed by incubation at a high temperature (e.g., 70°C) to promote protein denaturation and solubilize precipitated detergents like SDS. thermofisher.com The DNA is then typically bound to a silica membrane, washed, and eluted. addgene.org This approach has been used to isolate gDNA from diverse samples, including mammalian cells and tissues. thermofisher.com

Table 2: Overview of this compound in Genomic DNA Extraction

Sample TypeKey GITC FunctionProtocol FeatureReference
Bacteria (Gram +/-)Cell lysis, DNase inactivationEliminates need for phenol, RNase, protease oup.com
Bacteria (E. coli, Salmonella, etc.)Lysis, protein denaturationModified method, comparable to commercial kits tubitak.gov.tr
Mammalian Cells/TissuesLysis, protein denaturationUsed in commercial kits with silica columns thermofisher.com
Environmental/Human SamplesDisrupts cell membrane, inactivates nucleasesCombined with enzymatic and mechanical lysis nih.gov

Plasmid DNA Isolation Contexts

While less common than in RNA or genomic DNA extraction, this compound has specific applications in plasmid DNA purification. A notable protocol was developed for isolating highly pure supercoiled plasmid DNA, which was adapted for automated nucleic acid extraction instruments. nih.gov

This method is based on the differential solubility of plasmid DNA and genomic DNA in a specific chemical environment. The key finding is that a phenol extraction of a 1 M guanidinium thiocyanate solution at an acidic pH of 4.5 effectively removes contaminating genomic DNA from the aqueous phase. nih.gov Under these conditions, the genomic DNA is denatured, which is thought to confer its solubility in the organic phenol phase. nih.gov In contrast, the more stable, supercoiled plasmid DNA is retained in the aqueous phase. nih.gov The purified plasmid can then be recovered by isopropanol precipitation and is suitable for applications requiring high purity, such as DNA sequencing. nih.gov

Viral Inactivation in Nucleic Acid Extraction Contexts

Efficacy Against Enveloped Viruses

This compound is a highly effective agent for inactivating viruses, particularly enveloped viruses, during the process of nucleic acid extraction. nih.govcdc.govmdpi.com Its potent protein-denaturing properties are key to its virucidal activity. researchgate.net GITC-based buffers disrupt the viral envelope and denature viral proteins, rendering the virus non-infectious. mdpi.com This is a critical safety feature, allowing for the handling of samples from potentially infectious, high-consequence viruses in lower-level containment facilities. mdpi.com

Numerous studies have demonstrated that lysis buffers containing GITC, such as those found in many commercial nucleic acid extraction kits, effectively inactivate a wide range of enveloped viruses. nih.govcdc.govfrontiersin.org These include significant human pathogens such as Ebola virus, Marburg virus, influenza virus, and SARS-CoV-2. nih.govcdc.govresearchgate.net For example, a lysis buffer mix containing GITC, a detergent, and isopropanol showed a minimum inactivation efficacy of 1 × 10^5 tissue culture infectious dose (TCID50)/ml against SARS-CoV-2. frontiersin.org Even buffers containing only GITC and a detergent significantly reduced viral titers, although complete inactivation sometimes required additional steps like heat treatment. frontiersin.org The concentration of GITC is a factor, with studies showing that 1.0 M GITC can potently inactivate both SARS-CoV-2 and influenza A virus. researchgate.net

Efficacy Against Non-Enveloped Viruses

This compound (GITC) is a potent chaotropic agent widely utilized in nucleic acid extraction protocols for its ability to lyse cells and inactivate nucleases. toku-e.comgeneticeducation.co.in Beyond its role in protecting nucleic acids, GITC also functions as an effective inactivating agent for a range of viruses. While highly effective against enveloped viruses, its efficacy extends to the more resilient non-enveloped viruses. toku-e.comzellx.de Non-enveloped viruses, which lack a lipid envelope, are generally more resistant to chemical disinfectants than their enveloped counterparts, often requiring potent protein-disrupting agents for effective inactivation. frontiersin.org

The virucidal action of this compound stems from its ability to denature proteins, which disrupts the viral capsid structure essential for infectivity. nih.govasm.org Research has demonstrated the successful inactivation of various non-enveloped viruses using GITC-based solutions. For instance, poliovirus, a classic example of a non-enveloped virus, is effectively inactivated by GITC. nih.govresearchgate.net

Studies on poliovirus inactivation have provided specific insights into the efficacy of GITC. Treatment with a 4 M guanidine thiocyanate solution alone was shown to reduce the viral titer by more than 4 log10. nih.govcdc.gov The virucidal activity is further enhanced with the addition of ethanol. The combination of 4 M GITC with 30% ethanol resulted in the complete inactivation of high-titer wild poliovirus type 1 (WPV1) in both culture isolates and stool suspensions. nih.govcdc.gov This demonstrates that GITC-based nucleic acid extraction buffers are an effective method for inactivating poliovirus, which is crucial for ensuring laboratory safety and preventing potential re-emergence from contained materials. nih.gov

The following table summarizes the effect of this compound, with and without ethanol, on the infectivity of Poliovirus.

AgentFinal ConcentrationIncubation TimeApproximate Viral Titer Reduction (log10)
Guanidine Thiocyanate4 M30 minutes>4
Guanidine Thiocyanate + Ethanol4 M GITC + 10% Ethanol30 minutes~5
Guanidine Thiocyanate + Ethanol4 M GITC + ≥20% Ethanol30 minutesBelow Limit of Detection

Data sourced from studies on poliovirus inactivation. nih.govcdc.gov

Furthermore, research has shown that a 6 M solution of guanidinium thiocyanate can effectively inactivate the non-enveloped polio-1 virus, whereas other denaturants like 6 M guanidinium chloride were not effective against it under the same conditions. researchgate.net This highlights the specific efficacy of the thiocyanate salt in disrupting resilient viral structures. Commercially available lysis buffers that contain GITC, such as Trizol LS, have also been proven to successfully inactivate poliovirus without the need for supplementary ethanol. cdc.gov

Preservation of Viral Genetic Material Integrity

A critical function of this compound in virology research is its dual ability to inactivate viruses while simultaneously preserving the integrity of their nucleic acids for downstream molecular analysis. nih.gov This is paramount for accurate diagnostics and genomic studies. The primary mechanism for this preservation is the potent inhibitory effect of GITC on nucleases (both RNases and DNases), which are released during cell lysis and can rapidly degrade genetic material. geneticeducation.co.inzellx.de By denaturing these enzymes, GITC ensures that viral RNA and DNA remain intact for extraction and subsequent applications like polymerase chain reaction (PCR), reverse transcription PCR (RT-PCR), and next-generation sequencing. nih.govcdc.gov

The use of GITC-based buffers as a storage and transport medium for clinical samples is well-documented. cdc.gov Studies have shown that storing inactivated viral samples in these buffers allows for long-term preservation. cdc.gov For example, whole blood samples stored in a 4 M GITC lysate have been shown to retain the integrity of high-molecular-mass RNA and DNA for extended periods under various temperature conditions. researchgate.net

The stability of nucleic acids in GITC solutions at different temperatures is summarized below.

Storage TemperatureMinimum Preservation Time for Nucleic Acid Integrity
Room Temperature3 days
+4°C2 weeks
-20°C>1 year

Data based on storage of whole blood lysates in 4 M Guanidine Thiocyanate. researchgate.net

This preservation capability has been demonstrated for a variety of viruses. RNA from dengue virus, Venezuelan Equine Encephalitis Virus, and Rift Valley Fever Virus was detectable after at least 35 days when samples were stored in a GITC-containing buffer (Buffer AVL) at 4°C or 20°C. cdc.gov Similarly, rotavirus RNA in fecal samples was preserved for up to 180 days at room temperature in a GITC-based extraction buffer. cdc.gov During the COVID-19 pandemic, the value of GITC-based transport media was further highlighted. Studies showed that SARS-CoV-2 RNA in saliva samples collected in a guanidinium thiocyanate medium (eNAT) was stable and detectable for up to 7 days at room temperature (28°C), refrigerated (4°C), and elevated (35°C) conditions. nih.gov Another study focusing on a specially formulated viral inactivation and preservation (VIP) buffer containing guanidinium found that SARS-CoV-2 RNA in gargle samples was stable for at least one week, with some samples remaining positive for up to eight weeks at room temperature. acs.org This stability is crucial for large-scale testing scenarios, allowing for safe sample handling, transport, and storage without compromising diagnostic accuracy. researchgate.netnih.gov

Applications in Protein Research

Induced Protein Denaturation for Structural and Functional Studies

Guanidine (B92328) isothiocyanate is a powerful tool for inducing protein denaturation, which allows researchers to investigate the structural and functional properties of proteins. nih.gov As a strong denaturant, often more potent than guanidine hydrochloride or urea (B33335), GITC effectively disrupts the non-covalent interactions that maintain a protein's native conformation. nih.govplos.org This controlled unfolding is crucial for exploring the transition from a functional, ordered state to a disordered, non-functional one.

By systematically increasing the concentration of guanidine isothiocyanate, scientists can monitor the stepwise process of protein unfolding. nih.gov This induced denaturation allows for the characterization of intermediate states that may exist between the native and fully unfolded forms of a protein. nih.govplos.org For instance, studies on the near-infrared fluorescent protein iRFP713, using GITC, revealed that its unfolding begins with the dissociation of the native dimer into compact monomers. nih.gov A subsequent increase in GITC concentration leads to the formation of an intermediate state where hydrophobic areas are exposed on the protein's surface. nih.govmdpi.com

This process can be tracked using various spectroscopic methods, such as fluorescence and circular dichroism, which detect changes in the protein's tertiary and secondary structures, respectively. nih.gov The study of how different denaturants like GITC, guanidine hydrochloride, and urea affect the unfolding pathways of the same protein can reveal significant differences. nih.gov For example, in the case of iRFP713, unfolding with GITC can lead to significant protein aggregation at concentrations where an intermediate state accumulates, a phenomenon not observed to the same extent with urea. nih.govmdpi.com This highlights GITC's role in not just unfolding the protein but also influencing the properties of the intermediate states formed.

Protein denaturation can be either reversible or irreversible. khanacademy.org In reversible denaturation, a protein can refold back to its native, functional structure upon removal of the denaturing agent. khanacademy.org Irreversible denaturation, conversely, results in a permanent loss of structure and function. khanacademy.org

This compound has been used to study both phenomena. Research on superfolder Green Fluorescent Protein (sfGFP) demonstrated that its unfolding induced by GITC is fully reversible. plos.org After denaturation in high concentrations of GITC, the protein's native properties and structure can be fully recovered by removing the denaturant. nih.govplos.org This reversibility is a key feature for studies aiming to understand the equilibrium between folded and unfolded states.

However, the unfolding of larger, multi-domain proteins is often irreversible. nih.gov Aggregation of the unfolded or partially folded protein molecules is a primary cause of irreversibility. nih.gov The strong denaturing power of GITC can rapidly expose hydrophobic regions of a protein, which can lead to these aggregation events, making refolding difficult or impossible. mdpi.com The tendency for GITC to induce aggregation in the intermediate states of some proteins, like iRFP713, underscores its role in promoting potentially irreversible pathways. nih.gov

This compound has a pronounced effect on the conformation and fluorescent properties of fluorescent proteins (FPs), which are valuable tools in molecular and cell biology. nih.govnih.gov Studies on superfolder GFP (sfGFP), a highly stable variant, show that GITC is a much stronger denaturant than the more commonly used guanidine hydrochloride (GdnHCl). plos.org For example, a 1.9 M concentration of GITC can completely quench the chromophore fluorescence of sfGFP in under 7 hours, whereas a threefold higher concentration of GdnHCl is needed to achieve the same effect. plos.orgnih.gov

The denaturation process induced by GITC can be complex. At very low concentrations (up to 0.1 M), GITC causes only subtle changes to the sfGFP structure. nih.gov However, in the range of 0 to 0.7 M GITC, significant changes occur in the visible absorption spectrum, accompanied by a dramatic decrease in both tryptophan and green chromophore fluorescence. nih.gov These changes are considered to be of a spectroscopic nature rather than indicating a major structural disruption. nih.gov True structural disruption and unfolding occur at higher GITC concentrations, from 0.7 M to 1.7 M, as confirmed by simultaneous changes in multiple structural parameters. nih.gov

The refolding pathway of sfGFP from a GITC-denatured state involves an off-pathway intermediate. nih.gov In this state, the protein's β-barrel scaffold has formed, but the internal alpha-helix, the green chromophore, and the key tryptophan residue (Trp57) are not yet properly integrated. nih.gov The final steps of refolding, involving the incorporation of the chromophore and the correct positioning of Trp57, occur in a narrow range of GITC concentrations, leading to a hysteresis effect between the unfolding and refolding pathways. nih.gov

Property Effect of this compound (GITC) Concentration Range Protein Studied Citation
Denaturation Potency Stronger denaturant than GdnHCl; 1.9 M GITC is as effective as ~5.7 M GdnHCl.1.9 MsfGFP plos.orgnih.gov
Structural Perturbation Pronounced changes in absorption spectrum and fluorescence.0 - 0.7 MsfGFP nih.gov
Unfolding Disruption of the β-barrel structure.0.7 M - 1.7 MsfGFP nih.gov
Refolding Pathway Proceeds through an off-pathway intermediate.1.0 M -> 0 MsfGFP nih.gov
Unfolding Initiation Dissociation of native dimer into compact monomers.Low denaturant concentrationsiRFP713 nih.gov

Protein Extraction and Solubilization in Proteomics Research

This compound is a key component in reagents used for the simultaneous extraction of RNA, DNA, and proteins from a single biological sample. nih.govwiley.com This is particularly valuable in proteomics, the large-scale study of proteins, where obtaining a representative and solubilized protein sample is the critical first step. creative-proteomics.com Reagents like TRIzol, which contain a monophasic solution of phenol (B47542) and this compound, leverage GITC's potent denaturing capabilities. nih.govresearchgate.net During homogenization, GITC disrupts cells and dissolves their components while simultaneously inactivating degradative enzymes like proteases and nucleases, thereby preserving the integrity of the biomolecules. wikipedia.orgresearchgate.net

The use of guanidine thiocyanate-phenol-chloroform (AGPC) extraction methods allows for the effective preparation of cell and tissue lysates for subsequent proteomic analysis. nih.gov After the sample is homogenized in the GITC-containing reagent, the addition of chloroform (B151607) separates the mixture into distinct aqueous and organic phases. nih.govresearchgate.net While RNA is partitioned into the aqueous phase, proteins are located in the organic (phenol) phase. researchgate.net

The proteins can then be precipitated from this organic phase, washed, and redissolved in buffers suitable for downstream applications like mass spectrometry. acs.orgacs.org Studies have shown that proteins extracted using this method are compatible with quantitative mass spectrometry and that post-translational modifications, such as phosphorylation, are preserved. nih.govacs.org This makes the AGPC method a robust approach for "multi-omics" analysis, where genomics, transcriptomics, and proteomics data are generated from the same, often limited, sample material. wiley.comnih.gov The protein profiles obtained from GITC-based extractions are largely comparable to those from other common lysis buffers, yielding high protein coverage for comprehensive analysis. acs.orgacs.org

Interestingly, while this compound is a powerful inhibitor of many enzymes due to its denaturing action, it can enhance the activity of certain robust proteases, most notably Proteinase K. wikipedia.orglabotaq.com Proteinase K is a broad-spectrum serine protease that is remarkably stable and active in the presence of denaturing agents. labotaq.com

The addition of GITC (e.g., at 1 M concentration) stimulates the activity of Proteinase K. wikipedia.orglabotaq.com This enhancement occurs because GITC denatures the substrate proteins, unfolding them and making the cleavage sites more accessible to the protease. wikipedia.org This property is highly advantageous in molecular biology, particularly for the isolation of nucleic acids, as Proteinase K can efficiently digest and remove contaminating proteins (including nucleases) that are unfolded by GITC. wikipedia.orgagscientific.com Unlike many other enzymes, Proteinase K is not inhibited by GITC, making the combination a powerful tool for purification protocols. wikipedia.orglabotaq.com

Agent Effect on Proteinase K Activity Mechanism Effective Concentration Citation
Guanidine Thiocyanate (B1210189) Stimulation / EnhancementUnfolds substrate proteins, making cleavage sites more accessible.1 M wikipedia.orglabotaq.com
Guanidinium (B1211019) Chloride Stimulation / EnhancementUnfolds substrate proteins, making cleavage sites more accessible.3 M wikipedia.org
Urea Stimulation / EnhancementUnfolds substrate proteins, making cleavage sites more accessible.4 M wikipedia.org
Sodium Dodecyl Sulfate (SDS) Stimulation / EnhancementUnfolds substrate proteins, making cleavage sites more accessible.0.5–1% wikipedia.org

Advanced Methodological Considerations and Innovations

Buffer System Formulations and Their Optimization

The efficacy of guanidine (B92328) isothiocyanate (GITC) in nucleic acid extraction is highly dependent on the composition and optimization of the buffer system in which it is used. As a potent chaotropic agent, GITC disrupts cellular structures and denatures proteins, including the ubiquitous enzymes that degrade DNA and RNA (nucleases). itwreagents.comsigmaaldrich.com Its primary role is to lyse cells and inactivate these enzymes, thereby preserving the integrity of the nucleic acids for downstream analysis. sigmaaldrich.comgeneticeducation.co.in

The concentration of guanidine isothiocyanate in a lysis buffer is a critical parameter that influences the efficiency of cell lysis, protein denaturation, and subsequent nucleic acid purification. Concentrations typically range from 4M to 6M in commercial and lab-prepared solutions. cdc.gov

High Concentrations (4M - 6M): These concentrations are strongly denaturing and are considered optimal for inactivating nucleases, especially resilient ones like RNases, and for disrupting complex biological samples. cdc.govunirioja.es A 4M concentration is often cited as a standard and effective choice for a wide range of applications, including the inactivation of viruses in clinical samples. nih.govfishersci.esbiorxiv.org Some protocols utilize up to 6M GITC for maximum chaotropic effect. unirioja.es

Moderate Concentrations (2M - 3M): While less common for initial lysis, moderate concentrations are sometimes employed. For instance, a lysis procedure might mix the sample with a 4M GITC buffer on a 1:1 basis, resulting in a working concentration of 2M during the lysis step. biorxiv.org In other applications, optimizing the GITC concentration in wash buffers (e.g., down to 1M) has been shown to improve the yield of RNA extracted using magnetic beads. jst.go.jp

Concentration Optimization: Studies have shown that adjusting GITC concentration can optimize results. For example, in developing a high-throughput RNA extraction method, researchers compared 2M and 4M GTC in the lysis buffer to balance efficiency and practicality. nih.gov The choice of concentration is a balance between ensuring complete nuclease inactivation and compatibility with downstream steps, such as binding to silica (B1680970) membranes, where extremely high salt concentrations can sometimes be suboptimal without dilution. nih.gov

Table 1: this compound Concentration Effects

Concentration RangeEffect on Lysis & Nuclease InactivationImpact on Nucleic Acid PurificationTypical Application
4M - 6MHighly effective; strong protein denaturation and rapid inactivation of RNases/DNases. cdc.govCreates high-salt conditions ideal for binding nucleic acids to silica surfaces. jst.go.jp May require dilution for optimal binding in some systems. nih.govStandard lysis buffers for tissues rich in nucleases, viral inactivation, and general RNA/DNA extraction. unirioja.esnih.govfishersci.es
2M - <4MEffective for many sample types, though less potent than higher concentrations. Often results from sample dilution into a higher concentration buffer. biorxiv.orgCan be optimal for binding nucleic acids to silica magnetic beads. magen-tec.comUsed as a working concentration during lysis or in optimized protocols for automated systems. biorxiv.orgmagen-tec.com
<2MGenerally insufficient for robust lysis and nuclease inactivation on its own.Used in wash buffers, where a lower chaotropic salt concentration can help remove impurities while nucleic acids remain bound. jst.go.jpComponent of wash buffers in silica-based purification kits. jst.go.jp

This compound is rarely used in isolation. Its powerful lytic and denaturing capabilities are enhanced by a suite of complementary reagents that work synergistically to improve the yield and purity of extracted nucleic acids.

Phenol (B47542) and Chloroform (B151607): The combination of this compound with a phenol-chloroform extraction is a classic and highly effective method for RNA isolation. itwreagents.comnih.gov In this "single-step" method, GITC lyses the cells and denatures proteins. bu.eduunite.it The addition of an acidic phenol-chloroform mixture results in a phase separation upon centrifugation. Under acidic conditions, RNA remains exclusively in the upper aqueous phase, while DNA and denatured proteins are partitioned to the interphase and the lower organic phase, respectively. bu.edumdpi.comlibretexts.org

β-Mercaptoethanol (BME): This reducing agent is frequently added to GITC-based lysis buffers to provide an additional layer of defense against RNases. biocompare.comerau.edu While GITC denatures proteins, BME irreversibly inactivates RNases by reducing their disulfide bonds, which are critical for their three-dimensional structure and enzymatic function. qiagen.compubcompare.ai This combination ensures rapid and complete elimination of nuclease activity, which is vital when working with RNase-rich tissues. biocompare.com

Proteinase K: This robust serine protease is highly effective at digesting proteins to further purify nucleic acids. itwreagents.com Crucially, Proteinase K is not inhibited by strong chaotropic agents like this compound; in fact, its activity can be enhanced in the presence of GITC or detergents like SDS. itwreagents.com It is often used to degrade nucleoproteins, improving lysis efficiency and removing contaminants that might otherwise co-purify with DNA or RNA. agscientific.com Its inclusion can shorten extraction protocols by eliminating the need for lengthy incubations or harsh mechanical disruption. agscientific.com

Sodium Dodecyl Sulfate (SDS): As a strong anionic detergent, SDS aids in the lysis of cells by disrupting lipid membranes and denaturing proteins. promega.com It works synergistically with GITC to ensure complete sample homogenization. In some protocols, adding SDS to a lysate containing GITC causes a precipitate to form. This mixture is then heated, which solubilizes the SDS and further promotes protein denaturation, enhancing the purification process. thermofisher.com

EDTA (Ethylenediaminetetraacetic acid): EDTA is a chelating agent that sequesters divalent metal ions, particularly magnesium (Mg²⁺) and calcium (Ca²⁺). These ions are essential cofactors for many nucleases (DNases and RNases). By binding these ions, EDTA inhibits nuclease activity, complementing the protein-denaturing action of GITC and providing another mechanism to protect nucleic acids from degradation. unirioja.esfishersci.esgoogle.com

Table 2: Synergistic Effects of Reagents with this compound

ReagentMechanism of ActionSynergistic Effect with this compound
Phenol-ChloroformDenatures proteins and facilitates phase separation of cellular components. libretexts.orgWorks with GITC in an acidic environment to separate pure RNA into an aqueous phase, away from DNA and proteins. nih.govbu.edu
β-MercaptoethanolReducing agent that breaks disulfide bonds in proteins. qiagen.comProvides irreversible inactivation of RNases, complementing the denaturing action of GITC for robust RNA protection. qiagen.compubcompare.ai
Proteinase KA broad-spectrum protease that digests proteins. itwreagents.comRemains active in GITC and helps remove proteins, including bound nucleoproteins, to improve yield and purity. itwreagents.comagscientific.com
SDSAnionic detergent that lyses cells and denatures proteins. promega.comEnhances cell lysis and protein denaturation alongside GITC. promega.comthermofisher.com
EDTAChelates divalent cations (e.g., Mg²⁺) that are cofactors for nucleases. fishersci.esInhibits nuclease activity by removing essential cofactors, adding another layer of nucleic acid protection to GITC's denaturing effect. unirioja.esfishersci.es

Integration with High-Throughput and Automated Nucleic Acid Extraction Platforms

This compound-based lysis is a cornerstone of many high-throughput and automated nucleic acid extraction platforms. takarabio.comthermofisher.com These systems, which often use 96-well plate formats, rely on the robust and reliable lysis provided by GITC to process large numbers of samples simultaneously. unirioja.esasm.org The principle behind this integration lies in the dual function of GITC: it not only lyses the sample and protects the nucleic acids but also creates the high-salt, chaotropic conditions necessary for the subsequent purification step. jst.go.jpasm.org

In these automated workflows, once the sample is lysed in a GITC-containing buffer, the nucleic acids are selectively bound to a solid phase, typically a silica membrane in a spin column or silica-coated magnetic beads. biocompare.comasm.org The chaotropic properties of GITC facilitate the adsorption of DNA and RNA onto the silica surface while most other cellular components are washed away. jst.go.jpasm.org Automated liquid handlers or magnetic particle processors then perform the subsequent wash and elution steps, leading to a streamlined, scalable, and reproducible purification process with minimal operator intervention. biocompare.comthermofisher.com The compatibility of GITC with these silica-based technologies has made it an indispensable reagent for modern molecular biology, from clinical diagnostics to large-scale genomics research. takarabio.comasm.org

Role in Sample Preservation for Molecular Analysis

The immediate inactivation of degradative enzymes and halting of biological processes make this compound an excellent agent for sample preservation, ensuring that the nucleic acid profile of a sample is "frozen" at the moment of collection. sigmaaldrich.comresearchgate.net

Storing biological samples in a lysis buffer containing a high concentration of this compound is an effective strategy for the long-term preservation of nucleic acids. sigmaaldrich.comresearchgate.net The powerful denaturing properties of GITC immediately and permanently inactivate DNases and RNases, preventing the degradation of DNA and RNA during storage. sigmaaldrich.comnih.gov

Research has demonstrated the remarkable stability of nucleic acids in GITC-based solutions across various temperatures.

High-molecular-weight DNA and RNA have been shown to remain intact in 4M GITC lysates for at least three days at room temperature, for two weeks or more at +4°C, and for over a year at -20°C. researchgate.netresearchgate.net

One study found that RNA stored in a GITC solution was stable for at least 18 months when stored at -20°C, with stability mirroring that of samples stored at -80°C. tandfonline.com

This preservation technique allows for the storage and transport of samples at ambient temperatures, which is a significant logistical advantage for field research and clinical sample collection. researchgate.net

Table 3: Nucleic Acid Stability in this compound Lysates

Storage TemperatureDurationFinding
Room Temperature3 daysHigh-molecular-mass RNA and DNA retain their integrity. researchgate.netresearchgate.net
+4°CAt least 2 weeksRNA and DNA remain intact in 4M GITC whole blood lysates. researchgate.netresearchgate.net
-20°C≥18 monthsRNA appears stable, with stability mirroring samples at -80°C. researchgate.netresearchgate.nettandfonline.com

Analyzing the microbiome of environmental samples, such as soil or feces, requires that the microbial community composition remains unchanged between collection and processing. researchgate.netnih.gov Storing these samples in a this compound solution is an effective method to achieve this preservation. nih.gov

GITC serves a dual purpose in this context: it denatures the nucleases from the sample matrix and the microbes themselves, and it inhibits the growth of bacteria and other microorganisms. nih.gov This action prevents post-collection changes in the microbial community profile that could arise from the differential growth or death of certain species. Studies have shown that storing rhizosphere samples in a GTC solution maintains the bacterial taxon profiles, with results comparable to samples immediately frozen at -70°C. researchgate.netnih.gov This method provides a reliable alternative for preserving the integrity of microbial community DNA in samples collected in the field where immediate freezing is not practical. nih.gov

Comparative Analyses with Other Chaotropic Agents

Distinctions from Guanidine (B92328) Hydrochloride in Denaturing Potency

Guanidine isothiocyanate and guanidine hydrochloride (GdmCl) are both salts of the guanidinium (B1211019) cation, but their denaturing capabilities differ significantly. wikipedia.orgwikipedia.org GITC is consistently reported as a more potent protein denaturant than GdmCl. differencebetween.comresearchgate.netsigmaaldrich.com This enhanced potency is attributed to the chaotropic nature of both its cation (guanidinium) and its anion (thiocyanate), whereas in GdmCl, only the guanidinium ion is chaotropic. wiley.com The thiocyanate (B1210189) ion itself contributes to the disruption of the hydrogen-bonding network of water, which in turn weakens the hydrophobic interactions that stabilize protein structures. researchgate.net

The superior denaturing strength of GITC has been demonstrated in various studies. For instance, in the study of superfolder GFP, GITC was found to be a much stronger denaturant than GdmCl, requiring a significantly lower concentration to achieve the same level of protein unfolding. plos.org Another study on wheat germ lipase (B570770) showed that the enzyme remained active up to 5 M GdmCl but only up to 1.5 M GITC, highlighting the latter's greater denaturing power. nih.gov Research has also indicated that GITC is approximately 2.5 to 3.5 times more effective as a protein denaturant than GdmCl. nih.gov

This difference in potency has practical implications, particularly in the isolation of RNA, where the rapid and complete denaturation of ribonucleases (RNases) is critical to prevent RNA degradation. researchgate.netsigmaaldrich.com The stronger denaturing ability of GITC makes it the preferred reagent for this application. differencebetween.comresearchgate.net

Comparison with Urea (B33335) and Other Chemical Denaturants

This compound is often compared with urea, another widely used chaotropic agent, as well as other chemical denaturants. These comparisons reveal differences in their effects on protein stability and their underlying mechanisms of action.

Mechanistic Commonalities and Divergences in Chaotropic Action

Both guanidinium salts and urea are chaotropic agents that disrupt the structure of water, thereby weakening the hydrophobic effect that stabilizes proteins. differencebetween.comresearchgate.net They are believed to denature proteins through a combination of direct and indirect mechanisms. The direct interaction model suggests that denaturant molecules bind directly to the protein surface, while the indirect model posits that they alter the properties of the surrounding water. pnas.orgpnas.org

Despite these similarities, there are key mechanistic differences. Studies have suggested that urea and guanidinium denature proteins via different mechanisms. pnas.org Urea is thought to destabilize proteins primarily by forming hydrogen bonds with the peptide backbone. pnas.org In contrast, results for guanidinium are contrary to the expectation that it might also act through hydrogen bonding. pnas.org Molecular dynamics simulations have shown that urea molecules tend to accumulate in the first solvation shell of a protein, directly interacting with it. nih.gov Guanidinium chloride, on the other hand, appears to exert a longer-range electrostatic effect without significantly altering the water structure close to the protein. nih.gov

Furthermore, the interaction of the denaturant with different parts of the protein can vary. For instance, simulations of Protein L unfolding showed that urea first destabilized the β-sheet, whereas GdmCl first affected the α-helix. nih.gov

Comparative Efficacy in Nucleic Acid Purification Methodologies

The potent denaturing and RNase-inhibiting properties of this compound make it a cornerstone of many nucleic acid, particularly RNA, extraction protocols. wikipedia.orgitwreagents.com The widely used guanidinium thiocyanate-phenol-chloroform extraction method relies on GITC to lyse cells and denature proteins, including potent RNases, thus protecting the integrity of the RNA. wiley.comsigmaaldrich.combiocompare.com

In comparative studies, methods employing GITC have demonstrated high efficacy. For instance, in the extraction of viral RNA, a kit using this compound was shown to yield the highest amount of viral RNA compared to other methods. nih.gov Similarly, for the purification of nucleic acids from urine, GITC was found to be more effective than GdmCl in releasing RNA. researchgate.net A modified guanidinium isothiocyanate method for bacterial genomic DNA isolation was also shown to be superior to conventional methods and comparable to commercial kits. tubitak.gov.tr

While other chaotropic agents like GdmCl and urea are also used in nucleic acid extraction, GITC's superior ability to denature proteins and inactivate nucleases often makes it the more effective choice, especially for sensitive applications like RNA isolation. itwreagents.comresearchgate.net Some protocols may use GdmCl, and it has been noted to have advantages such as lower absorbance at certain wavelengths, potentially leading to purer nucleic acid products in specific contexts. magen-tec.com However, for samples where rapid and robust inactivation of nucleases is paramount, GITC-based methods are generally preferred. sigmaaldrich.combiocompare.com

FeatureThis compound (GITC)Guanidine Hydrochloride (GdmCl)Urea
Denaturing Potency Very Strong differencebetween.comsigmaaldrich.comStrong wikipedia.orgModerate yacooscience.com
Primary Mechanism Disruption of water structure, direct interaction with protein researchgate.netpnas.orgDisruption of water structure, direct interaction with protein pnas.orgHydrogen bonding with peptide backbone, disruption of water structure pnas.org
Effectiveness in RNA Isolation Highly effective due to potent RNase inactivation researchgate.netsigmaaldrich.comEffective, but less potent than GITC differencebetween.comresearchgate.netLess commonly used, weaker RNase inactivation researchgate.net
Ionic Nature Both cation and anion are chaotropic wiley.comOnly cation is chaotropic wiley.comNon-ionic researchgate.net
Typical Concentration for Denaturation Lower concentrations required (e.g., 1.5M for lipase) nih.govHigher concentrations required (e.g., 6M) yacooscience.comHighest concentrations required (e.g., 8M) yacooscience.com

Emerging Research Directions

Novel Applications in Chaotropic Chromatography

Guanidine (B92328) isothiocyanate (GITC) is a powerful chaotropic agent, meaning it disrupts the structure of macromolecules like proteins and nucleic acids. wikipedia.orgwikipedia.org This property is increasingly being leveraged in novel applications within the field of chaotropic chromatography. In this technique, a chaotropic agent is included in the mobile phase to modulate the interaction between the analyte and the stationary phase.

The primary role of GITC in this context is to act as a potent protein denaturant. carlroth.com By unfolding proteins, it exposes hydrophobic regions that can then interact more strongly with hydrophobic stationary phases in reversed-phase chromatography. This can lead to improved separation and resolution of complex protein mixtures.

Recent research has explored the use of GITC in specialized chromatographic applications:

Nucleic Acid Purification: GITC is a key component in many commercial kits for the extraction and purification of RNA and DNA. tiarisbiosciences.commarketresearchintellect.com Its ability to lyse cells, denature proteins (including degradative enzymes like RNases and DNases), and dissociate nucleic acids from cellular components makes it highly effective. itwreagents.comsigmaaldrich.comsigmaaldrich.com In the context of chromatography, GITC is often used in the lysis buffer prior to loading the sample onto a silica-based column. The high salt concentration provided by GITC promotes the binding of nucleic acids to the silica (B1680970) membrane, while denatured proteins and other cellular debris are washed away. wiley.comnih.gov

Virus Inactivation and Purification: The strong denaturing properties of GITC are also utilized for the inactivation of viruses, allowing for their safe handling and analysis. wikipedia.orgthermofisher.comtoku-e.com This is particularly relevant in the production of viral vaccines and in diagnostic applications. In chromatographic purification of viral components, GITC can be used to disrupt viral particles and separate the desired nucleic acids or proteins.

The table below summarizes the key functions of Guanidine Isothiocyanate in chaotropic chromatography applications.

ApplicationFunction of this compoundKey Research Findings
Nucleic Acid Purification Lysis of cells, denaturation of proteins (RNases, DNases), dissociation of nucleic acids from cellular components. tiarisbiosciences.comitwreagents.comsigmaaldrich.comEnables efficient binding of RNA and DNA to silica matrices for purification. wiley.comnih.gov
Protein Solubilization Denatures and solubilizes proteins for analysis. marketresearchintellect.comFacilitates the study of protein structure and function. marketresearchintellect.com
Virus Inactivation Disrupts viral structures and denatures viral proteins. wikipedia.orgthermofisher.comtoku-e.comAllows for safe handling and purification of viral components for research and diagnostics. thermofisher.comnih.gov

Conceptual Linkages to Molecular Chaperone Functionality (e.g., Chaotropic Pockets)

An intriguing area of emerging research is the conceptual link between the action of chaotropic agents like this compound and the function of molecular chaperones. Molecular chaperones are proteins that assist in the proper folding and unfolding of other proteins. researchgate.net

The connection lies in the shared ability to modulate protein conformation. While GITC induces global protein unfolding through its chaotropic activity, some molecular chaperones are thought to possess "chaotropic pockets." These are specific regions within the chaperone's structure that can create a localized environment that destabilizes misfolded protein segments, giving them an opportunity to refold correctly.

While direct evidence for GITC mimicking chaperone activity is still developing, the study of chaotropic agents provides a valuable model for understanding the fundamental principles of protein folding and the role of cellular machinery in maintaining protein homeostasis. For instance, studies on the effect of guanidine hydrochloride (a related chaotropic salt) on yeast prions have shown that it can inhibit the replication of the prion form of a protein, a process that is also dependent on molecular chaperones. nih.gov

Advancements in this compound-Based Reagents for Enhanced Biomolecular Integrity and Yield

The foundational role of this compound in nucleic acid extraction has spurred ongoing research into developing advanced reagents that further enhance the integrity and yield of isolated biomolecules. marketresearchintellect.com The primary goals of these advancements are to improve the efficiency of cell lysis, ensure complete inactivation of degradative enzymes, and optimize the subsequent purification steps.

Key areas of advancement include:

Optimized Buffer Formulations: Researchers are continually refining the composition of GITC-based lysis buffers. This includes adjusting the concentration of GITC, which typically needs to be at least 4M to be effective, and supplementing the buffer with other components. thermofisher.comulab360.comnih.gov For example, the addition of reducing agents like 2-mercaptoethanol (B42355) helps to break disulfide bonds in proteins, further aiding in their denaturation. ulab360.combiobasic.com The inclusion of detergents like Triton X-100 can also enhance cell lysis. researchgate.net

Single-Step Extraction Methods: A significant advancement was the development of the single-step acid guanidinium (B1211019) thiocyanate-phenol-chloroform (AGPC) extraction method. nih.gov This technique allows for the simultaneous extraction of RNA, DNA, and proteins in a single procedure, streamlining the workflow and reducing sample handling. wiley.com In this method, the acidic conditions cause RNA to remain in the aqueous phase, while DNA and proteins are partitioned into the interphase and organic phase, respectively. nih.gov

Integration with Modern Technologies: this compound-based reagents are being adapted for use with automated extraction systems and microfluidic devices. marketresearchintellect.com These technologies improve the reproducibility and throughput of nucleic acid isolation, making them suitable for high-throughput screening applications. marketresearchintellect.com

The table below highlights some of the advancements in this compound-based reagents.

AdvancementDescriptionImpact on Biomolecular Integrity and Yield
Optimized Buffer Formulations Fine-tuning of GITC concentration and addition of supplements like reducing agents and detergents. thermofisher.comulab360.comresearchgate.netEnhanced cell lysis and more effective inactivation of nucleases, leading to higher yields of intact nucleic acids. ulab360.comresearchgate.net
Single-Step Extraction Methods (AGPC) A method that allows for the simultaneous isolation of RNA, DNA, and proteins. wiley.comnih.govReduces processing time and potential for sample degradation, improving the overall quality of the isolated biomolecules. wiley.comnih.gov
Automation and Microfluidics Integration of GITC-based extraction with automated systems and microfluidic platforms. marketresearchintellect.comIncreases the speed, reproducibility, and throughput of nucleic acid purification. marketresearchintellect.com

Q & A

Q. How can researchers address conflicting results regarding GITC’s compatibility with downstream enzymatic assays?

  • Methodological Answer : GITC residues inhibit reverse transcription (RT) and PCR. To resolve this:
  • Dilute lysates 10-fold before RT.
  • Use RT enzymes tolerant to chaotropes (e.g., thermostable variants).
  • Validate via spike-in controls (e.g., exogenous RNA) to quantify inhibition .

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